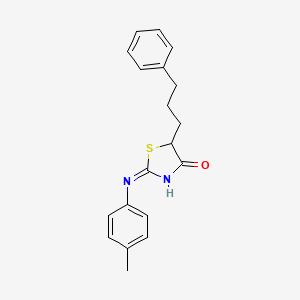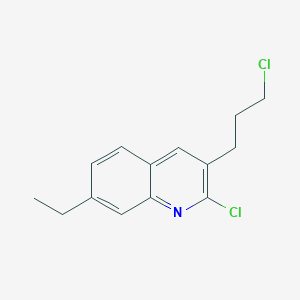![molecular formula C20H22N2 B12615849 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene CAS No. 918896-19-2](/img/structure/B12615849.png)
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethyl)-2,5-diazaspiro[35]non-7-ene is a chemical compound characterized by its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene typically involves the reaction of diphenylmethylamine with a suitable spirocyclic precursor under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with the spirocyclic precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or THF.
Substitution: Nucleophiles such as alkyl halides, aryl halides in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties such as stability and rigidity.
Wirkmechanismus
The mechanism of action of 2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target. The diphenylmethyl group can engage in π-π interactions with aromatic residues, while the diazaspiro moiety can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the target’s conformation and function, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonane: Similar spirocyclic structure with an oxygen atom in the ring.
Spiro[5.5]undecane derivatives: Compounds with spirocyclic frameworks and various functional groups.
Uniqueness
2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene stands out due to its specific combination of diphenylmethyl and diazaspiro groups, which confer unique chemical and biological properties. Its rigid spirocyclic structure provides stability, while the functional groups allow for diverse chemical modifications. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918896-19-2 |
|---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-benzhydryl-2,5-diazaspiro[3.5]non-7-ene |
InChI |
InChI=1S/C20H22N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-15-20(16-22)13-7-8-14-21-20/h1-12,19,21H,13-16H2 |
InChI-Schlüssel |
GYZCKCFLFKZWNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCNC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


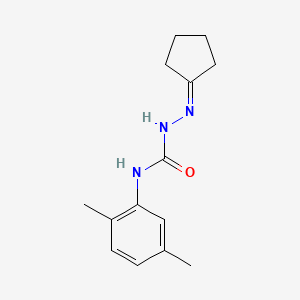
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)
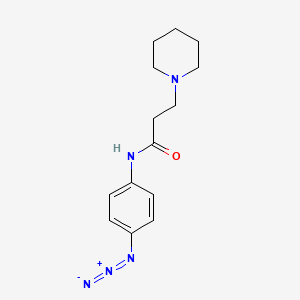
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
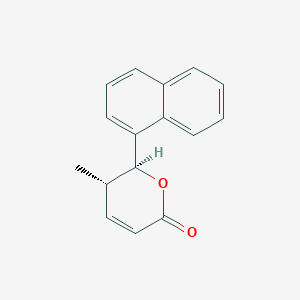
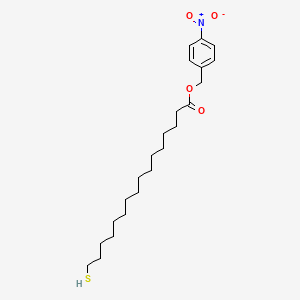


![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
